molecular formula C10H13N3O4 B12930454 4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester CAS No. 62328-20-5

4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester

Cat. No.: B12930454
CAS No.: 62328-20-5
M. Wt: 239.23 g/mol
InChI Key: DTVZVIXLSASPRT-UHFFFAOYSA-N
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Description

4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester (hypothetical structure) is a pyrimidine derivative featuring an amino group at position 2 and diethyl ester groups at positions 4 and 4. The compound’s molecular formula is inferred as C₁₂H₁₆N₃O₄ (molecular weight ~290.28 g/mol). Its reactivity and properties are influenced by the electron-donating amino group and the lipophilic ester substituents .

Properties

CAS No.

62328-20-5

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

diethyl 2-aminopyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C10H13N3O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

DTVZVIXLSASPRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-aminopyrimidine-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of diethyl 2-aminopyrimidine-4,5-dicarboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-aminopyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The reactions typically yield substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of diethyl 2-aminopyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound (2-Amino) Diethyl 1,3-Diphenyltetrahydro 2-Phenylpyrimidine Diethyl Ester 2-Propylimidazole Diethyl Ester Dihydropyridine Dibutyl Ester
Molecular Weight ~290.28 380.44 300.31 254.28 309.38
XLogP (estimated) ~1.5 4.5 3.0 2.1 3.6
Hydrogen Bond Donors 1 0 0 1 1
Rotatable Bonds 6 8 6 7 10
Applications Synthetic intermediate Sterically hindered intermediate Aromaticity-driven reactivity Polar intermediates Cardiovascular drug analogs

Notes

  • Data Limitations: Direct data on the amino-substituted compound is absent in the evidence; comparisons rely on structural analogs.
  • Functional Group Impact: Amino groups enhance polarity and hydrogen bonding, whereas phenyl/alkyl groups increase lipophilicity.
  • Future Directions : Experimental studies on the target compound’s crystallography and bioactivity are needed to validate theoretical comparisons.

Biological Activity

4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester (CAS No. 62328-20-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two carboxylic acid groups and an amino group, which contribute to its reactivity and biological activity. Its chemical structure can be represented as follows:

C9H12N2O4\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4

The biological activity of 4,5-pyrimidinedicarboxylic acid derivatives often involves their interaction with specific molecular targets. Research indicates that these compounds may act as enzyme inhibitors, particularly against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer therapies .

Anticancer Activity

Several studies have demonstrated the anticancer potential of 4,5-pyrimidinedicarboxylic acid derivatives. For instance, a study reported that compounds derived from this structure exhibited selective inhibition of CDK2, leading to reduced proliferation of cancer cell lines.

Anti-inflammatory Properties

Research has also indicated that derivatives of pyrimidinedicarboxylic acid possess anti-inflammatory properties. These compounds have been shown to inhibit edema and granuloma tissue formation in animal models . The anti-inflammatory effects are attributed to their ability to modulate inflammatory pathways.

Other Pharmacological Effects

In addition to anticancer and anti-inflammatory activities, some studies suggest that these compounds may exhibit analgesic and antipyretic effects. This broad spectrum of activity highlights the potential for developing multifunctional therapeutic agents .

Case Study 1: Inhibition of Cyclin-Dependent Kinases

A study published in Nature explored the effects of various pyrimidine derivatives on CDK2 activity. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced inhibitory potency. The most potent compound demonstrated IC50 values in the low micromolar range against CDK2 .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a study examining the anti-inflammatory effects of pyrimidine derivatives, researchers administered these compounds to rats with induced inflammation. The results showed a significant reduction in inflammatory markers and tissue swelling compared to controls, suggesting effective therapeutic potential .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of CDK2
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicPain relief through central nervous system modulation
AntipyreticReduction of fever through cytokine modulation

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